molecular formula C20H26N4O2 B7182518 N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide

N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide

Cat. No.: B7182518
M. Wt: 354.4 g/mol
InChI Key: XVDLGHLDBXSJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a diazepane ring, and a hydroxyethyl group

Properties

IUPAC Name

N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-14-13-23-9-4-10-24(12-11-23)18-7-8-21-19(15-18)20(26)22-16-17-5-2-1-3-6-17/h1-3,5-8,15,25H,4,9-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDLGHLDBXSJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the pyridine ring and the hydroxyethyl group. The benzyl group is often introduced in the final steps to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Researchers investigate its interactions with various biological targets to understand its pharmacokinetics and pharmacodynamics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: Its derivatives are explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxylate
  • N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxylamide

Uniqueness

N-benzyl-4-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]pyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.